REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13](#[N:15])[CH3:14].[F:16][C:17]1[CH:18]=[C:19]([CH:25]=[C:26]([F:28])[CH:27]=1)[C:20](OCC)=[O:21].C([N-]C(C)C)(C)C.[Li+]>C1COCC1>[F:16][C:17]1[CH:18]=[C:19]([C:20](=[O:21])[CH2:14][C:13]#[N:15])[CH:25]=[C:26]([F:28])[CH:27]=1 |f:4.5|
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.37 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)OCC)C=C(C1)F
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 0° C
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to −20° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below −40° C
|
Type
|
CUSTOM
|
Details
|
to the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
WAIT
|
Details
|
to ambient over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
before being quenched with saturated aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with ethyl acetate (×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with 2N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |